(R,R)-Dipamp: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Catalysis
(R,R)-Dipamp: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of (R,R)-Dipamp, a pioneering chiral phosphine ligand. The content covers its core structural features, the origin of its chirality, its application in asymmetric hydrogenation, and the underlying mechanistic principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, catalysis, and pharmaceutical development.
Core Structure and Chirality
(R,R)-Dipamp, with the full chemical name (1R,2R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand.[1] Its structure is characterized by a central ethane backbone connecting two phosphorus atoms. Each phosphorus atom is a stereogenic center, bearing three different substituents: a phenyl group, an o-anisyl (2-methoxyphenyl) group, and the ethylene bridge.[1] The chirality of the molecule arises from the specific spatial arrangement of these groups around the pyramidal phosphorus atoms.
The designation (R,R) refers to the absolute configuration at each of the two phosphorus centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration at a phosphorus atom, the substituents are ranked based on atomic number. The lone pair of electrons on the phosphorus atom is considered the lowest priority group (priority 4). The priority of the other three groups is determined by the atoms directly attached to the phosphorus. If there is a tie, the atoms at the next position in the chain are considered until a point of difference is reached.[2][3][4][5][6]
For (R,R)-Dipamp, the priority of the groups attached to each phosphorus atom is as follows:
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o-Anisyl group: The carbon atom attached to the phosphorus is bonded to another carbon, a hydrogen, and another carbon of the aromatic ring. The methoxy group gives this substituent higher priority.
-
Phenyl group: The carbon atom attached to the phosphorus is bonded to two other carbons and a hydrogen in the aromatic ring.
-
Ethylene bridge: The carbon atom attached to the phosphorus is bonded to two hydrogens and the other phosphorus-bearing carbon.
-
Lone pair of electrons.
When viewing the molecule with the lowest priority group (the lone pair) pointing away, the sequence from the highest to the third-highest priority group for each phosphorus atom traces a clockwise direction, hence the (R) designation for both stereocenters.
Structural Data
The precise arrangement of atoms in (R,R)-Dipamp and its metal complexes is crucial for its stereodifferentiating ability in catalysis. X-ray crystallographic studies of rhodium complexes of Dipamp have provided detailed information on its geometry.[7]
Table 1: Selected Bond Lengths and Angles for a Rhodium-(R,R)-Dipamp Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Rh-P1 | 2.335(2) |
| Rh-P2 | 2.339(2) |
| P1-C(anisyl) | 1.835(8) |
| P1-C(phenyl) | 1.833(8) |
| P1-C(ethane) | 1.855(9) |
| P2-C(anisyl) | 1.838(8) |
| P2-C(phenyl) | 1.831(8) |
| P2-C(ethane) | 1.851(9) |
| **Bond Angles (°) ** | |
| P1-Rh-P2 | 83.1(1) |
| Rh-P1-C(anisyl) | 111.4(3) |
| Rh-P1-C(phenyl) | 122.5(3) |
| Rh-P1-C(ethane) | 104.9(3) |
| C(anisyl)-P1-C(phenyl) | 102.3(4) |
| C(anisyl)-P1-C(ethane) | 103.5(4) |
| C(phenyl)-P1-C(ethane) | 109.8(4) |
Note: The data presented is compiled from representative crystal structures of Rhodium-(R,R)-Dipamp complexes and may vary slightly depending on the specific complex and crystalline environment.
Synthesis of (R,R)-Dipamp
The synthesis of (R,R)-Dipamp was a pivotal achievement by W. S. Knowles and his team at Monsanto, which was recognized with the Nobel Prize in Chemistry.[1] The key step in the synthesis is the stereospecific oxidative coupling of a P-chiral phosphine precursor.
Synthetic Workflow
The general synthetic strategy for (R,R)-Dipamp is outlined below.
Caption: Synthetic workflow for (R,R)-Dipamp.
Application in Asymmetric Catalysis
(R,R)-Dipamp is most renowned for its application as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions.[8] This technology was famously applied in the industrial synthesis of the anti-Parkinson's drug, L-DOPA.[9] The high efficiency and enantioselectivity of the Rh-(R,R)-Dipamp catalyst system set a new standard in asymmetric catalysis.
Performance Data
The effectiveness of (R,R)-Dipamp is demonstrated by the high enantiomeric excesses (ee) achieved in the hydrogenation of various prochiral olefins, particularly α-enamides.
Table 2: Enantiomeric Excess in Rh-(R,R)-Dipamp Catalyzed Asymmetric Hydrogenation
| Substrate | Product | Enantiomeric Excess (ee%) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >95 |
| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | 96 |
| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 90 |
| (Z)-α-Benzamido-3,4-diacetoxycinnamic acid | Precursor to L-DOPA | 95 |
Note: Enantiomeric excess values can be influenced by reaction conditions such as temperature, pressure, and solvent.
Mechanism of Asymmetric Hydrogenation
The mechanism of Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation has been extensively studied. The currently accepted mechanism for α-enamide substrates involves the initial coordination of the substrate to the rhodium center, followed by the oxidative addition of hydrogen.
Catalytic Cycle
The key steps in the catalytic cycle are depicted in the following diagram.
Caption: Catalytic cycle of Rh-(R,R)-Dipamp hydrogenation.
A crucial aspect of the enantioselectivity is that the major diastereomeric catalyst-substrate adduct observed in solution is often not the one that leads to the major product enantiomer. Instead, the minor, more reactive diastereomer proceeds through the catalytic cycle at a much faster rate, thus determining the stereochemical outcome of the reaction. This is a classic example of the Curtin-Hammett principle.[10]
Experimental Protocols
Synthesis of (R,R)-Dipamp
The following is a representative, generalized protocol based on the original work of Knowles and subsequent modifications. Researchers should consult the primary literature for specific details and safety precautions.
Step 1: Resolution of (±)-o-Anisylphenylmethylphosphine Oxide
-
A solution of (±)-o-anisylphenylmethylphosphine oxide in a suitable solvent (e.g., hot ethanol) is prepared.
-
An equimolar amount of a chiral resolving agent, such as (-)-dibenzoyltartaric acid, is added to the solution.
-
The mixture is allowed to cool slowly to facilitate the crystallization of one diastereomeric salt.
-
The crystals are collected by filtration, and the process of recrystallization is repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.
-
The resolved diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically pure phosphine oxide, which is then extracted into an organic solvent.
Step 2: Reduction of (R)-(+)-o-Anisylphenylmethylphosphine Oxide
-
The resolved (R)-(+)-o-anisylphenylmethylphosphine oxide is dissolved in an inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
A reducing agent, typically trichlorosilane with a tertiary amine base (e.g., triethylamine), is added dropwise at a controlled temperature. This reduction proceeds with inversion of stereochemistry at the phosphorus center.
-
After the reaction is complete, the mixture is carefully quenched, and the product, (S)-(-)-o-anisylphenylmethylphosphine, is isolated and purified.
Step 3: Oxidative Coupling to form (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane Dioxide
-
The enantiomerically pure (S)-(-)-o-anisylphenylmethylphosphine is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the phosphine, forming the corresponding lithium phosphide.
-
An oxidative coupling agent, such as cupric chloride (CuCl₂), is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the resulting diphosphine dioxide is extracted and purified.
Step 4: Reduction to (R,R)-Dipamp
-
The (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane dioxide is reduced using a similar procedure as in Step 2, employing a reducing agent like trichlorosilane or hexachlorodisilane.
-
The final product, (R,R)-Dipamp, is isolated and purified, typically by crystallization, to yield a white, crystalline solid.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and (R,R)-Dipamp (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol) under an inert atmosphere to form the active catalyst solution.
-
Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the same degassed solvent in a high-pressure reactor.
-
Hydrogenation: The catalyst solution is added to the substrate solution. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 atm).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) and monitored for hydrogen uptake.
-
Workup and Analysis: Upon completion, the solvent is removed under reduced pressure. The enantiomeric excess of the product, N-acetyl-(R)-phenylalanine methyl ester, is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.
This guide provides a foundational understanding of (R,R)-Dipamp. For more specific applications and detailed experimental nuances, consulting the primary scientific literature is highly recommended.
References
- 1. DIPAMP - Wikipedia [en.wikipedia.org]
- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 3. Rh(COD)(R,R-DIPAMP)BF4-SINOCOMPOUND [en.sinocompound.com]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. scispace.com [scispace.com]
